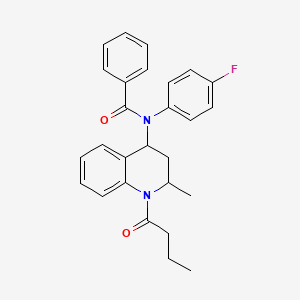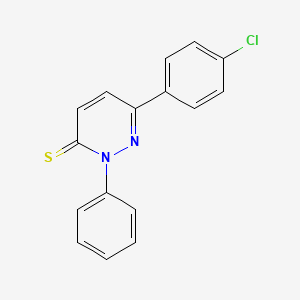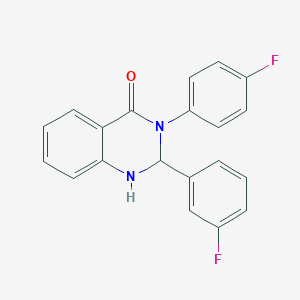![molecular formula C21H24N2O6S B11655014 Propan-2-yl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655014.png)
Propan-2-yl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPAN-2-YL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrophenoxy group, and an acetamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the nitrophenoxy group, and the acetamido linkage. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Nitrophenoxy Group: This step often involves nucleophilic substitution reactions where a nitrophenol derivative reacts with an appropriate electrophile.
Acetamido Linkage Formation: This can be achieved through amide bond formation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
PROPAN-2-YL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzothiophene core can be oxidized to introduce additional functional groups.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiophene core could introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of PROPAN-2-YL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group and the benzothiophene core are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
PROPAN-2-YL 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H24N2O6S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
propan-2-yl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-12(2)29-21(25)19-15-6-4-5-7-17(15)30-20(19)22-18(24)11-28-14-8-9-16(23(26)27)13(3)10-14/h8-10,12H,4-7,11H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
KJPAJHALJNIJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![ethyl 2-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654952.png)
![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)
![Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11654977.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)

![Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654998.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)
